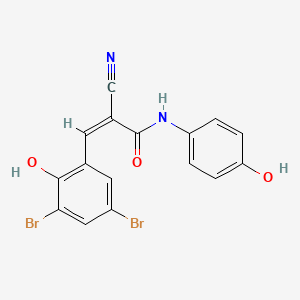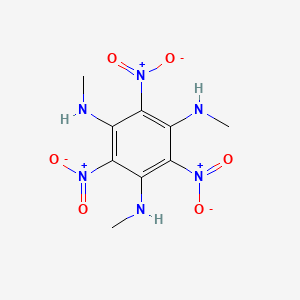![molecular formula C18H18F3NO2 B5222779 3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222779.png)
3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves binding to the CB1 receptor and modulating its activity. This results in the activation of various downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide include the modulation of appetite, pain sensation, and mood. This compound has also been found to have neuroprotective effects and may be useful in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments include its high affinity for the CB1 receptor, which allows for the selective targeting of this receptor. However, the limitations of this compound include its potential toxicity and the need for careful dosing in order to avoid unwanted side effects.
Direcciones Futuras
There are many potential future directions for research involving 3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide. These include the development of more selective compounds that target specific subtypes of the CB1 receptor, as well as the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 2-trifluoromethylbenzoic acid with butylamine to form the corresponding amide. This intermediate is then reacted with benzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research due to its ability to target specific receptors in the body. This compound has been found to have a high affinity for the CB1 receptor, which is involved in the regulation of various physiological processes, including appetite, pain sensation, and mood.
Propiedades
IUPAC Name |
3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-2-3-11-24-14-8-6-7-13(12-14)17(23)22-16-10-5-4-9-15(16)18(19,20)21/h4-10,12H,2-3,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWICGZXOMBLJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-bromophenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5222708.png)
![3,3'-methylenebis(6-{[4-(acetyloxy)benzoyl]amino}benzoic acid)](/img/structure/B5222712.png)

![1-(2,6-difluorobenzyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5222715.png)


![2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide](/img/structure/B5222757.png)
![4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide](/img/structure/B5222760.png)
![N-(2-methoxyethyl)-3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanamide](/img/structure/B5222768.png)


![1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5222794.png)
![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5222795.png)
